2-(4-methyl-1-piperazinyl)-4-phenylquinoline oxalate
Overview
Description
2-(4-methyl-1-piperazinyl)-4-phenylquinoline oxalate is a useful research compound. Its molecular formula is C22H23N3O4 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.16885622 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiproliferative and Anticancer Applications
Research has explored the synthesis and anticancer activity of compounds related to "2-(4-methyl-1-piperazinyl)-4-phenylquinoline oxalate". These studies have demonstrated potential antiproliferative activities against various cancer cell lines, including human breast cancer and leukemia cells. Compounds showing high binding affinity and good anticancer activity have been identified, suggesting their potential as therapeutic agents in cancer treatment. For instance, derivatives of quinoline combined with piperazine moieties have been evaluated for their cytotoxic activities against cancer cell lines, revealing compounds with significant anti-proliferative activities (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Luminescent Materials and Electron Transfer
Studies have also delved into the luminescent properties and photo-induced electron transfer mechanisms of naphthalimide derivatives with piperazine substituents. These compounds demonstrate potential as fluorescent probes for pH measurement and as materials for optical applications due to their photophysical properties (Gan, Chen, Chang, & Tian, 2003).
Corrosion Inhibition
Research into the corrosion inhibitory effects of quinoline-based piperazine compounds on steel surfaces in acidic environments has shown promising results. These studies suggest that such compounds can significantly improve anti-corrosion properties, potentially offering new solutions for material protection in industrial applications (El faydy, Benhiba, Berisha, Kerroum, Jama, Lakhrissi, Guenbour, Warad, & Zarrouk, 2020).
Antidepressant Drug Development
The synthesis and evaluation of 4-phenylquinoline derivatives, including those with 2-(4-methyl-1-piperazinyl) substitutions, have been investigated for their potential as antidepressant drugs. These studies have identified compounds with significant activity, highlighting the chemical's relevance in developing new therapeutic agents for depression (Alhaider, Abdelkader, & Lien, 1985).
Stability under Stress Conditions
Research into the stability of quinazoline derivatives under various stress conditions has provided insights into the stability and degradation pathways of these compounds. Such studies are crucial for the development of pharmaceutical substances, ensuring their stability and efficacy (Gendugov, Glushko, Ozerov, & Shcherbakova, 2021).
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-phenylquinoline;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3.C2H2O4/c1-22-11-13-23(14-12-22)20-15-18(16-7-3-2-4-8-16)17-9-5-6-10-19(17)21-20;3-1(4)2(5)6/h2-10,15H,11-14H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCQGVDDFKGKCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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